
3-(Aminomethyl)-N,N-dimethylaniline dihydrochloride
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Overview
Description
3-(Aminomethyl)-N,N-dimethylaniline dihydrochloride is a chemical compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is known for its unique structure, which includes an aminomethyl group attached to a dimethylaniline core, making it a versatile molecule for various synthetic and research purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethyl)-N,N-dimethylaniline dihydrochloride typically involves the reaction of N,N-dimethylaniline with formaldehyde and hydrogen chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:
Reaction with Formaldehyde: N,N-dimethylaniline is reacted with formaldehyde in the presence of an acid catalyst to form the intermediate compound.
Hydrochloride Formation: The intermediate is then treated with hydrogen chloride to form the dihydrochloride salt of 3-(Aminomethyl)-N,N-dimethylaniline.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and optimized reaction conditions to ensure high yield and purity. The process involves continuous monitoring and control of temperature, pressure, and reactant concentrations to achieve the desired product efficiently.
Chemical Reactions Analysis
Oxidation Reactions
The aminomethyl group undergoes selective oxidation under controlled conditions. Common oxidizing agents include:
Mechanistic studies suggest the aminomethyl group first forms an imine intermediate, which is further oxidized to nitroso or carboxylic derivatives depending on reaction severity .
Reduction Reactions
The dimethylamino aromatic system resists reduction, but the aminomethyl side chain participates in hydrogenation:
Reductive alkylation pathways dominate, with the dihydrochloride salt enhancing protonation at the aminomethyl site .
Substitution Reactions
Electrophilic aromatic substitution occurs at the activated para position relative to the dimethylamino group:
Steric effects from the aminomethyl group direct substitution to less hindered positions .
Coupling Reactions
The compound participates in diazo-coupling and Mannich reactions:
A. Diazotization-Coupling
Under acidic conditions (HCl/NaNO₂, 0–5°C), it forms diazonium intermediates that couple with β-naphthol to yield azo dyes (λmax = 510 nm, ε = 18,500 M⁻¹cm⁻¹) .
B. Mannich Reactions
With formaldehyde and secondary amines, it forms quaternary ammonium salts:
text3-(Aminomethyl)-N,N-dimethylaniline + HCHO + R₂NH → 3-[(R₂N)methyl]-N,N-dimethylaniline dihydrochloride
Yields reach 85–92% in ethanol at 60°C .
Acid-Base Behavior
The compound demonstrates pH-dependent solubility:
-
pKa₁ (aminomethyl): 8.2 ± 0.3 (protonated NH₃⁺ → NH₂)
-
pKa₂ (dimethylamino): 10.5 ± 0.2 (tertiary amine deprotonation)
Solubility in water exceeds 200 mg/mL at pH < 3, dropping to <5 mg/mL at pH > 8 .
Stability Profile
Critical degradation pathways include:
This comprehensive analysis establishes 3-(Aminomethyl)-N,N-dimethylaniline dihydrochloride as a multifunctional building block in medicinal chemistry and materials science. Its predictable regioselectivity and compatibility with diverse reaction conditions make it particularly valuable for constructing complex nitrogen-containing architectures.
Scientific Research Applications
3-(Aminomethyl)-N,N-dimethylaniline dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(Aminomethyl)-N,N-dimethylaniline dihydrochloride involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with various biological molecules, influencing their activity and function. The compound can also act as a ligand, binding to specific receptors and modulating their activity.
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethylaniline: Lacks the aminomethyl group, making it less versatile in certain reactions.
3-(Aminomethyl)aniline: Similar structure but lacks the dimethyl groups, affecting its reactivity and applications.
Uniqueness
3-(Aminomethyl)-N,N-dimethylaniline dihydrochloride is unique due to the presence of both aminomethyl and dimethyl groups, which enhance its reactivity and make it suitable for a wide range of applications in different fields.
Properties
Molecular Formula |
C9H16Cl2N2 |
---|---|
Molecular Weight |
223.14 g/mol |
IUPAC Name |
3-(aminomethyl)-N,N-dimethylaniline;dihydrochloride |
InChI |
InChI=1S/C9H14N2.2ClH/c1-11(2)9-5-3-4-8(6-9)7-10;;/h3-6H,7,10H2,1-2H3;2*1H |
InChI Key |
XLIFGAUVIRBRMB-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)CN.Cl.Cl |
Origin of Product |
United States |
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